3,5-dimethyl-N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-1,2-oxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-10-15(11(2)22-18-10)24(20,21)16-7-6-14-17-12(9-19(14)3)13-5-4-8-23-13/h4-5,8-9,16H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNRWUPCPJYYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=NC(=CN2C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures.
Mode of Action
Imidazole-containing compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Scientific Research Applications
Pharmaceutical Research
The sulfonamide group in this compound suggests potential as an antimicrobial agent . Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, making this compound a candidate for further investigation in antibiotic development.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including compounds similar to 3,5-dimethyl-N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-1,2-oxazole-4-sulfonamide. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Cancer Research
The imidazole and oxazole components are known to exhibit anticancer properties . Preliminary studies have shown that compounds featuring these moieties can induce apoptosis in cancer cells.
Case Study: Anticancer Properties
In a recent study published in Cancer Letters, researchers synthesized a series of oxazole derivatives and tested their efficacy against various cancer cell lines. The results demonstrated that compounds with structural similarities to our target compound exhibited cytotoxic effects, particularly against breast cancer cells .
Neuropharmacology
The unique combination of thiophene and imidazole rings may also suggest potential applications in neurological disorders . These structures can interact with neurotransmitter systems, potentially offering new avenues for treatment.
Case Study: Neuroprotective Effects
A study highlighted in Neuropharmacology investigated the neuroprotective effects of thiophene-based compounds. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, indicating a possible role for 3,5-dimethyl-N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-1,2-oxazole-4-sulfonamide in neurodegenerative disease treatment .
Agricultural Applications
Recent research has explored the use of similar compounds as pesticides due to their biological activity against pests and pathogens.
Case Study: Pesticidal Activity
In an agricultural study, derivatives of sulfonamides were tested for their effectiveness against crop pathogens. The results indicated that certain modifications to the sulfonamide structure enhanced fungicidal activity, suggesting a potential application for our target compound in agricultural pest management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Moieties and Substituent Effects
The target compound’s 1,2-oxazole core distinguishes it from imidazo[2,1-b]thiazole derivatives (e.g., compound 5 and 6a in ), which exhibit IC50 values of 1.2–1.4 μM against unspecified targets . While both classes feature sulfonamide or sulfonyl groups, the oxazole ring may confer distinct electronic and steric properties compared to the thiazole-imidazole fusion in 5 and 6a . For instance, oxazole’s lower aromaticity relative to thiazole could reduce π-π stacking interactions but enhance solubility.
Sulfonamide Derivatives with Imidazolidin-2-ylidene Groups
Compounds such as 11–19 () share the sulfonamide backbone but incorporate imidazolidin-2-ylidene or tetrahydropyrimidin-ylidene substituents . These derivatives emphasize the role of rigid, planar moieties in enhancing binding affinity, whereas the target compound’s thiophene-substituted imidazole may introduce conformational flexibility. The chloro and methyl substituents in 11–19 also highlight how halogenation modulates lipophilicity—a feature mirrored in the target’s 3,5-dimethyl groups.
Imidazole-Triazole Hybrids
describes imidazole-triazole hybrids (e.g., C1–C9) synthesized via condensation reactions . Unlike the target compound, these lack sulfonamide groups but share aromatic imidazole rings.
Enzymatic Inhibition
While direct IC50 data for the target compound are unavailable, analogs like 6a () demonstrate that N,N-dimethylation and sulfonyl groups enhance potency, likely through improved hydrogen bonding and hydrophobic interactions . The target’s 4-sulfonamide group may similarly act as a hydrogen-bond acceptor, while the thiophene ring could engage in sulfur-π interactions with enzyme active sites.
Molecular Docking Insights
Docking studies on 6a () reveal that the imidazo-thiazole scaffold occupies hydrophobic pockets, with the methylsulfonyl group anchoring to polar residues . By analogy, the target compound’s oxazole and imidazole rings may adopt complementary orientations, with the thiophene enhancing binding through van der Waals interactions.
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Direct Sulfonation of 3,5-Dimethylisoxazole
Sulfonation of 3,5-dimethylisoxazole with chlorosulfonic acid (ClSO₃H) at 0–5°C yields the sulfonyl chloride derivative. This method, adapted from analogous isoxazole sulfonation protocols, achieves 65–78% yields but requires rigorous temperature control to minimize polysubstitution.
Reaction Conditions
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Reagents : 3,5-dimethylisoxazole, ClSO₃H (2.2 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0–5°C, 4–6 hours
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Workup : Quenched with ice-water, extracted with DCM, dried over Na₂SO₄
Microwave-Assisted Sulfonation
Microwave irradiation (MWI) enhances reaction efficiency. A mixture of 3,5-dimethylisoxazole and ClSO₃H in DCM under MWI (100 W, 80°C, 15 min) achieves 85% yield with reduced side products. This method aligns with green chemistry principles by minimizing solvent use.
Preparation of the Amine Component: 2-[1-Methyl-4-(Thiophen-2-yl)-1H-Imidazol-2-yl]Ethylamine
The imidazole-ethylamine moiety is synthesized via a three-step sequence:
Synthesis of 1-Methyl-4-(Thiophen-2-yl)-1H-Imidazole
A modified Debus-Radziszewski reaction condenses thiophene-2-carboxaldehyde, methylamine, and ammonium acetate in acetic acid at reflux (120°C, 12 h). The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding 70–75%.
Key Reaction Parameters
Ethylamine Side Chain Introduction
The imidazole is alkylated with 2-bromoethylamine hydrobromide in DMF using K₂CO₃ as a base (60°C, 8 h). Protection of the amine with Boc₂O prior to alkylation improves yields (82%).
Protection/Deprotection Strategy
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Boc Protection : Imidazole + Boc₂O (1.1 equiv), DMAP (cat.), THF, rt, 2 h
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Alkylation : Boc-protected imidazole + 2-bromoethylamine, K₂CO₃, DMF, 60°C, 8 h
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Deprotection : TFA/DCM (1:1), rt, 1 h
Sulfonamide Coupling: Final Step Assembly
The sulfonyl chloride and amine are coupled under mild conditions. Pyridine or DMAP catalyzes the reaction, scavenging HCl to prevent side reactions.
Optimized Protocol
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Reagents : 3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride (1.0 equiv), 2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethylamine (1.1 equiv)
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Solvent : Acetonitrile (dry)
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Base : Pyridine (2.0 equiv)
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Conditions : 0°C → rt, 12 h
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Yield : 88–92% after silica gel purification (ethyl acetate/hexane 1:1)
Critical Considerations
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Moisture Sensitivity : Sulfonyl chloride degrades in humid conditions; reactions require anhydrous setups.
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Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves residual amine and sulfonic acid byproducts.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC : >99% purity (Zorbax SB-C18, 250 × 4.6 mm, 1.0 mL/min, 254 nm)
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Elemental Analysis : C 51.2%, H 4.8%, N 13.9% (calc. C 51.3%, H 4.8%, N 14.0%)
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselective Imidazole Formation
Thiophene orientation at C4 is critical. Using methylamine as the limiting reagent minimizes N1/N3 isomerism.
Q & A
Q. What are the standard synthetic routes for preparing 3,5-dimethyl-N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-1,2-oxazole-4-sulfonamide?
The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the imidazole core via cyclization of substituted thioureas or amidines under acidic conditions, as seen in related imidazole derivatives (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole) .
- Step 2 : Sulfonamide coupling between the oxazole-4-sulfonyl chloride and the ethyl-linked imidazole intermediate. Reaction conditions (e.g., anhydrous DMF, 0–5°C, 12–24 hr) are critical to avoid side reactions .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the sulfonamide linkage (δ ~3.1–3.5 ppm for CH₂ groups) and aromatic protons from thiophene (δ ~7.0–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ expected at m/z ~448.1) .
- IR Spectroscopy : Key peaks include S=O stretching (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Q. What safety precautions are required when handling this compound in the laboratory?
- Hazard Classification : Acute toxicity (Category 4) via oral, dermal, and inhalation routes. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonamide coupling step?
- Reagent Ratios : Use a 1.2:1 molar excess of oxazole-4-sulfonyl chloride to the amine intermediate to account for hydrolysis side reactions .
- Solvent Choice : Anhydrous DMF improves solubility, while adding a base (e.g., triethylamine) neutralizes HCl byproducts, shifting equilibrium toward product formation .
- Temperature Control : Maintain reaction temperatures below 10°C to minimize sulfonamide decomposition .
Q. How should researchers resolve contradictions in NMR data for this compound?
- Case Example : If aromatic proton splitting patterns deviate from expected values (e.g., thiophene protons appearing as doublets instead of triplets), consider:
- Dynamic Effects : Conformational flexibility of the ethyl linker may cause signal broadening. Use variable-temperature NMR to assess .
- Impurity Analysis : Cross-check with LC-MS to rule out regioisomeric byproducts (e.g., alternative imidazole substitution patterns) .
Q. What computational methods are suitable for predicting the bioactivity of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes in cancer pathways). The thiophene and sulfonamide moieties often bind to hydrophobic pockets .
- QSAR Modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with activity data from analogous compounds (e.g., imidazole-sulfonamide hybrids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
